Copper(I) Mono(2-hydroxyethyl)dithiocarbamate Forms a Tetranuclear Cluster Distinct from the Planar Bis-Substituted Analog
The reaction of NH4(hedtc) with Cu(II)Cl2·2H2O yields [Cu(I)4(hedtc)4]·4THF, a tetranuclear Cu4 cluster with Cu–Cu bonding interactions, whereas the bis(2-hydroxyethyl)dithiocarbamate analog typically produces mononuclear or homoleptic Cu(II) complexes under similar conditions [1]. This demonstrates that the mono-substituted ligand directs a fundamentally different nuclearity and oxidation state outcome, a non-trivial distinction for users designing metal-organic precursors or catalysts.
| Evidence Dimension | Metal complex nuclearity and structure type |
|---|---|
| Target Compound Data | Tetranuclear Cu(I)4 cluster with Cu–Cu bonds (complex 1, [Cu(I)4(hedtc)4]·4THF) |
| Comparator Or Baseline | Bis(2-hydroxyethyl)dithiocarbamate forms Cu(II)(hedtc)2 or related mononuclear complexes |
| Quantified Difference | Nuclearity: tetranuclear vs. mononuclear; oxidation state: Cu(I) vs. Cu(II) |
| Conditions | Aqueous reaction of Cu(II)Cl2·2H2O with NH4(hedtc) at room temperature; crystal structure determined by single-crystal X-ray diffraction |
Why This Matters
Procurement of the mono-substituted ligand is essential when the target complex requires specific nuclearity or Cu(I) stabilization, as the disubstituted analog yields a structurally incompatible product.
- [1] Lee, H.J. et al., Synthesis and crystal structures of mono(2‐hydroxyethyl)dithiocarbamate complexes of copper and indium, Journal of Molecular Structure, 2023, 1275, 134666. View Source
